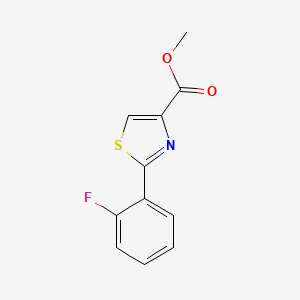

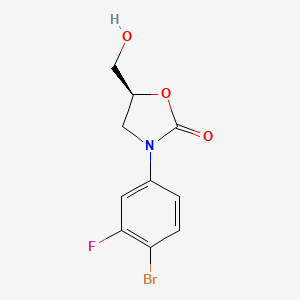

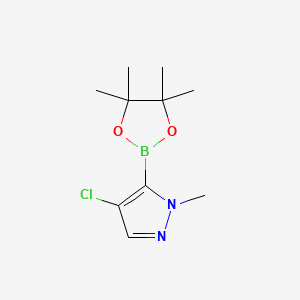

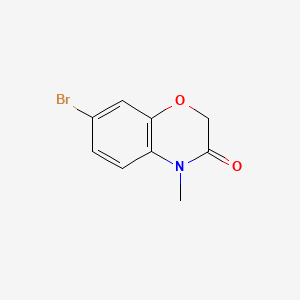

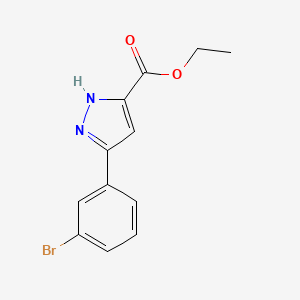

7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one

カタログ番号 B580516

CAS番号:

1260778-66-2

分子量: 242.072

InChIキー: PAIXLUJFHMKEMR-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one” is a chemical compound with the molecular formula C9H8BrNO2 . It has a molecular weight of 242.07 . It is a solid substance that is stored in dry conditions at 2-8°C .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2H-1,4-Benzoxazin-3 (4H)-one, a benzoxazine derivative, has been synthesized by reacting o-aminophenol with chloroacetyl chloride in the presence of butanone and aqueous NaHCO3 .Molecular Structure Analysis

The InChI key for “7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one” is PAIXLUJFHMKEMR-UHFFFAOYSA-N . The canonical SMILES representation is CN1C(=O)COC2=C1C=CC(=C2)Br .Physical And Chemical Properties Analysis

“7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one” is a solid substance with a molecular weight of 242.07 g/mol . It has a topological polar surface area of 29.5 Ų and a complexity of 222 . It does not have any rotatable bonds .科学的研究の応用

Anti-Cancer Agents

- Summary of the Application : The compound “7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one” has been used in the synthesis of novel isoxazole hybrids, which have shown promising results as anti-cancer agents .

- Methods of Application : The isoxazole hybrids were synthesized via a copper (I) catalyzed one-pot reaction of various aromatic aldehydes with 7-bromo-4-(prop-2-yn-1-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one . The structures of the synthesized compounds were confirmed by 1H NMR, 13C NMR, and mass spectra .

- Results or Outcomes : The synthesized hybrids were tested for their in vitro anticancer activity against four human cancer cell lines, including HeLa, MCF-7, A549, and PC3. Three of the compounds exhibited remarkable anticancer activity compared to the standard drug etoposide . Molecular docking studies with EGFR also strengthened the in vitro anticancer activity .

Heterocyclic Building Block

- Summary of the Application : “4-Methyl-2H-1,4-benzoxazin-3(4H)-one” is a heterocyclic building block. Its C-formylation in the presence of 1,1-dichloromethyl methyl ether under Friedel-Crafts reaction conditions has been reported .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The compound may be used in the preparation of N-methyl benzomorpholine .

Synthesis of N-dichloro acetyl-3,4-dihydro-3-methyl-6-chloro-2H-benzo[1,4]oxazine

- Summary of the Application : This compound has been used in the synthesis of N-dichloro acetyl-3,4-dihydro-3-methyl-6-chloro-2H-benzo[1,4]oxazine .

- Methods of Application : The compound was mixed with toluene and isopropanol and stirred at 60° C under a hydrogen atmosphere for 9 hours using Pt/C as a catalyst. The crude product was purified by column chromatography .

- Results or Outcomes : The result was 3,4-dihydro-3-methyl-6-chloro-2H-benzo[1,4]oxazine .

Synthesis of Benzoxazinyl-3-chromones

- Summary of the Application : Benzoxazinyl-3-chromones have been found to be antimicrobial .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : Benzoxazinyl-3-chromones have been found to be antimicrobial .

Synthesis of Quinazolin-4-one

- Summary of the Application : Benzo[3,1-]oxazin-4-ones are used as starting compounds for the synthesis of fused heterocycles like quinazolin-4-one .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : Quinazolin-4-one was successfully synthesized .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

7-bromo-4-methyl-1,4-benzoxazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2/c1-11-7-3-2-6(10)4-8(7)13-5-9(11)12/h2-4H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAIXLUJFHMKEMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)COC2=C1C=CC(=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20716499 |

Source

|

| Record name | 7-Bromo-4-methyl-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one | |

CAS RN |

1260778-66-2 |

Source

|

| Record name | 7-Bromo-4-methyl-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

Ethyl 3-(3-bromophenyl)-1H-pyrazole-5-carboxylate

1326811-82-8

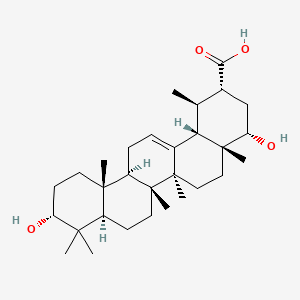

triptocallic acid A

190906-61-7

7-Bromo-8-chloroimidazo[1,2-a]pyridine

1357946-85-0

Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate

1221403-87-7

![7-Bromo-8-chloroimidazo[1,2-a]pyridine](/img/structure/B580437.png)